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Compound of Interest

Compound Name: TNO155

Cat. No.: B2543578

TNO155 Technical Support Center

Welcome to the technical support center for TNO155, a selective, allosteric inhibitor of SHP2.
This resource is designed for researchers, scientists, and drug development professionals to
address specific issues that may be encountered during experiments involving TNO155, with a
focus on its effect on p-ERK levels.

Frequently Asked Questions (FAQS)

Q1: What is the expected effect of TNO155 on p-ERK levels?

Al: TNO155 is an inhibitor of SHP2, a phosphatase that positively regulates the MAPK
signaling pathway.[1][2][3] Therefore, the primary expected effect of TNO155 is the dose-
dependent suppression of downstream signaling, leading to a reduction in phosphorylated
MEK (p-MEK) and phosphorylated ERK (p-ERK) levels.[2]

Q2: Is it possible to observe a rebound in p-ERK levels after initial suppression with TNO155?

A2: Yes, a rebound effect on p-ERK levels following initial suppression is a documented
phenomenon with SHP2 inhibitors, including TNO155. Preclinical studies have shown that
while TNO155 can effectively reduce p-ERK levels at earlier time points (e.g., 4 hours), a
rebound in p-ERK levels may be observed at later time points (e.g., 24 hours) in some cancer
models. This is considered an adaptive resistance mechanism.

Q3: What is the mechanism behind the p-ERK rebound effect?
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A3: The rebound of p-ERK signaling is often a result of feedback activation of Receptor
Tyrosine Kinase (RTK) signaling.[4] Inhibition of the MAPK pathway can relieve negative
feedback loops, leading to the upregulation of RTKs, which in turn reactivates the pathway,
causing a rebound in p-ERK levels despite the continued presence of the inhibitor.

Q4: How was the pharmacodynamic activity of TNO155 assessed in clinical trials?

A4: In the first-in-human clinical trial (CTNO155X2101), evidence of SHP2 inhibition was
measured by the change in DUSP6 expression in tumor samples.[1][2] DUSP6 is a
downstream target of the ERK signaling pathway, and its suppression serves as a surrogate
marker for pathway inhibition.[5] The trial demonstrated that TNO155 doses of 220 mg/day
resulted in a 250% reduction in DUSP6 expression in 60% of patients, confirming target
engagement.[1][2]

Troubleshooting Guide

This guide addresses the specific issue of observing a rebound in p-ERK levels after TNO155
treatment.

Problem: Initial decrease in p-ERK levels is followed by a rebound at later time points.
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Potential Cause

Troubleshooting Steps

Adaptive Feedback Activation

1. Time-Course Experiment: Perform a detailed
time-course experiment to characterize the
kinetics of p-ERK inhibition and rebound. Based
on preclinical data, consider time points from 1
hour up to 48 hours post-treatment.2.
Combination Therapy: The p-ERK rebound is
often mediated by feedback activation of RTKs.
[4] Consider co-treatment with an appropriate
RTK inhibitor (e.g., an EGFR inhibitor in EGFR-
mutant models) to achieve sustained ERK
inhibition.3. Investigate Upstream Signaling:
Analyze the phosphorylation status of various
RTKs to identify which receptors are being

activated during the rebound phase.

Cell Line Specific Resistance

1. Cell Line Characterization: The rebound
effect may be more pronounced in certain cell
lines. Ensure the genetic background of your
cell model is well-characterized (e.g., KRAS,
BRAF, EGFR mutation status).[4]2. Dose-
Response Analysis: Perform a dose-response
experiment to determine if a higher
concentration of TNO155 can overcome the
rebound. However, be mindful of potential off-

target effects at very high concentrations.

Experimental Variability

1. Consistent Protocols: Ensure consistent cell
culture conditions, treatment times, and lysis
procedures across all experiments.2. Loading
Controls: Use reliable loading controls (e.g.,
total ERK, GAPDH, or B-actin) in your Western

blot analysis to ensure equal protein loading.

Data Summary

Table 1: Preclinical Observations of p-ERK Levels with SHP2 Inhibitor Monotherapy
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SHP2 Inhibitor Cancer Model Observation Reference
Effective reduction in
EGFR-mutant Lung p-ERK at 4 hours, with
TNO155
Cancer a rebound at 24
hours.
Maximum p-ERK
decrease at 2 hours,
SHP099 NF1-deficient MPNST  with rebound starting [6]

at the 6-hour time

point.

Table 2: Clinical Pharmacodynamic Data for TNO155 (CTNO155X2101 Trial)

Pharmacodynamic
TNO155 Dose
Marker

Result Reference

DUSP6 Expression

>25% reduction in

>20 mg/da 90% of patients 1][2
(GPCR) g/day p [11[2]
(38/42)
, =>50% reduction in
DUSP6 Expression )
=20 mg/day 60% of patients [1][2]

(gPCR)

(25/42)

Experimental Protocols

Protocol 1: Western Blot Analysis of p-ERK Levels

This protocol provides a general framework for assessing p-ERK levels in cell lysates following

TNO155 treatment.

e Cell Culture and Treatment:

o Plate cells at a desired density and allow them to adhere overnight.
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o Treat cells with the desired concentrations of TNO155 or vehicle control (e.g., DMSO) for
the specified time points (e.g., 0, 1, 4, 8, 24, 48 hours).

e Cell Lysis:

o Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered
saline (PBS).

o Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with
protease and phosphatase inhibitors.

o Scrape the cells and transfer the lysate to a microcentrifuge tube.
o Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
o Collect the supernatant containing the protein lysate.

e Protein Quantification:

o Determine the protein concentration of each lysate using a standard protein assay (e.g.,
BCA assay).

o SDS-PAGE and Western Blotting:

o Normalize protein amounts for all samples and prepare them for loading by adding
Laemmli sample buffer and boiling for 5 minutes.

o Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
o Perform electrophoresis to separate the proteins by size.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum
albumin in TBST) for 1 hour at room temperature.

o Incubate the membrane with a primary antibody against phospho-ERK (e.g., anti-p-
ERK1/2, Thr202/Tyr204) overnight at 4°C.
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o Wash the membrane three times with TBST.

o Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary
antibody for 1 hour at room temperature.

o Wash the membrane three times with TBST.

o To normalize the data, probe the same membrane with an antibody for total ERK or a
loading control protein (e.g., GAPDH).

» Detection and Analysis:
o Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
o Capture the signal using a digital imager or X-ray film.

o Quantify the band intensities using image analysis software. Normalize the p-ERK signal
to the total ERK or loading control signal.

Visualizations
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Caption: TNO155 inhibits SHP2, blocking the MAPK signaling pathway.
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Caption: Workflow for monitoring p-ERK rebound after TNO155 treatment.
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Caption: Decision tree for troubleshooting p-ERK rebound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [TNO155 rebound effect on p-ERK levels]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2543578#tno155-
rebound-effect-on-p-erk-levels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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